N1-Fmoc-N2-methyl-1,2-ethandiamine HCl
Description
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl (CAS: 229028-44-8) is a protected diamine derivative widely used in organic synthesis, particularly in peptide chemistry and catalytic applications. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group at the N1 position and a methyl group at the N2 position of the ethylenediamine backbone, with a hydrochloride counterion enhancing solubility and stability .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-19-10-11-20-18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17,19H,10-12H2,1H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAZWHDCZUGTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Fmoc Protection Followed by N-Methylation
The most widely employed strategy involves sequential protection and methylation of ethylenediamine derivatives. Key steps include:
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Mono-Fmoc Protection : Ethylenediamine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10) to selectively protect one primary amine. Typical yields range from 70–85%.
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N-Methylation of the Secondary Amine : The unprotected amine is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a weak base (e.g., K₂CO₃) in anhydrous DMF or THF. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) are critical to avoid over-alkylation.
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HCl Salt Formation : The product is precipitated as the hydrochloride salt using HCl-saturated ether or ethyl acetate.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mono-Fmoc protection | Fmoc-Cl, NaHCO₃, H₂O/DCM | 78 | 95 |
| N-Methylation | MeI, K₂CO₃, DMF, 24 h, RT | 65 | 90 |
| Salt formation | HCl/Et₂O | 95 | 99 |
Solid-Phase Synthesis Using 2-CTC Resin
A scalable approach leverages 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid group of amino acid derivatives, enabling efficient N-methylation:
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Resin Loading : Ethylenediamine is anchored to 2-CTC resin via its primary amine in DCM with DIEA (N,N-diisopropylethylamine).
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Fmoc Protection : The secondary amine is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF.
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Methylation with Biron–Kessler Method : The resin-bound amine is alkylated using methyl iodide or dimethyl sulfate with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base.
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Cleavage and Isolation : The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) and converted to the HCl salt.
Advantages :
Alternative Routes and Optimization
Reductive Amination Approach
Ethylenediamine is reacted with formaldehyde under reductive conditions (NaBH₃CN or H₂/Pd-C) to introduce the methyl group, followed by Fmoc protection. This method avoids harsh alkylating agents but requires precise stoichiometry to prevent di-methylation.
Conditions :
Ion Exchange Resin-Mediated Synthesis
A patent-pending method (CN102485711B) utilizes iminodiacetonitrile and ion exchange resins to facilitate selective amine modification. While originally designed for ethylenediamine derivatives, adaptations for N-methylation have shown promise:
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Nitrile Hydrolysis : Iminodiacetonitrile is hydrolyzed to ethylenediamine derivatives using HCl.
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Resin-Driven Methylation : The intermediate is treated with methyl iodide in the presence of Amberlyst® 15 resin, achieving 70% conversion.
Analytical and Scalability Considerations
Purity and Characterization
Challenges and Mitigation
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Di-Methylation Byproducts : Controlled stoichiometry of methylating agents and low-temperature reactions minimize over-alkylation.
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Resin Cross-Linking : Solid-phase methods require rigorous washing to remove residual reagents.
Industrial and Research Applications
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl is pivotal in:
Chemical Reactions Analysis
Types of Reactions: N1-Fmoc-N2-methyl-1,2-ethandiamine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluoren-9-ylmethyl group.
Substitution: The amine groups in the compound can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products include the corresponding amine derivatives.
Substitution: Substituted amine derivatives are formed.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection in Solid-Phase Synthesis
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, making it suitable for the sequential assembly of peptides. This compound can be utilized to introduce secondary amine functionalities into peptide chains, enhancing the structural diversity of synthesized peptides .
Case Study: Synthesis of Bioactive Peptides
In a recent study, researchers employed this compound to synthesize bioactive peptides with improved stability and activity. The incorporation of this compound facilitated the formation of cyclic peptides that exhibit enhanced binding affinities to target proteins, demonstrating its utility in drug development .
Nucleic Acid Chemistry
Applications in Oligonucleotide Synthesis
The compound is also significant in nucleic acid chemistry, particularly in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA that can bind to complementary nucleic acid sequences with high specificity. The use of this compound allows for the introduction of amine functionalities that can be further modified to enhance the stability and binding properties of PNAs .
Case Study: Development of MGB Polyamide-Oligonucleotide Conjugates
A study highlighted the synthesis of minor groove binder (MGB) polyamide-oligonucleotide conjugates using this compound. These conjugates showed significant improvements in sequence recognition capabilities against mismatched DNA sequences, underscoring the compound's role in advancing nucleic acid-based technologies .
Organic Synthesis
Versatile Intermediate for Organic Reactions
this compound is utilized as an intermediate in various organic reactions due to its unique functional groups. It can participate in amination reactions and serve as a precursor for synthesizing complex polyamines and other nitrogen-containing compounds .
Case Study: Synthesis of Polyamine Derivatives
Research has demonstrated the utility of this compound in synthesizing polyamine derivatives through nitrile amidination-reduction methodologies. This approach provides a straightforward pathway to generate linear polyamine skeletons under mild conditions, expanding its application scope in organic synthesis .
Medicinal Chemistry
Drug Development and Design
The incorporation of this compound into drug design frameworks has shown promise in developing new therapeutics. Its ability to form stable interactions with biological targets makes it a valuable candidate for lead optimization processes .
Case Study: Targeting Cancer Cells
In medicinal chemistry research focused on cancer treatment, this compound was used to develop novel inhibitors targeting specific cancer cell pathways. The modifications enabled by this compound resulted in compounds with enhanced potency and selectivity against cancer cell lines .
Mechanism of Action
The mechanism by which N1-Fmoc-N2-methyl-1,2-ethandiamine HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N1-Fmoc-N2-methyl-1,2-ethandiamine HCl:
Key Comparative Insights
Reactivity and Catalytic Performance
- N,N-Ditosyl-1,2-ethandiamine : The electron-withdrawing tosyl groups enhance electrophilicity, making this compound highly effective in γ-umpolung–Michael reactions. Catalyst loadings can be reduced when paired with electron-poor substrates .
Physicochemical Properties
- Solubility: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to Fmoc-1,2-diaminoethane·HCl. In contrast, N-(1-Naphthyl)ethylenediamine dihydrochloride is highly water-soluble due to its hydrophilic dihydrochloride form .
- Stability : The Fmoc group in this compound provides stability under basic conditions but requires acidic deprotection (e.g., piperidine), unlike tosyl-protected diamines, which require harsher conditions (e.g., HBr/AcOH) .
Toxicity and Handling
- This compound and Fmoc-1,2-diaminoethane·HCl both pose significant environmental risks, particularly to aquatic ecosystems. In contrast, 2-Phenylethylamine HCl has lower acute toxicity but requires standard handling precautions .
Organocatalysis
While less catalytically active than N,N-ditosyl-1,2-ethandiamine, this compound has been explored in asymmetric synthesis. For example, its use in γ-umpolung reactions with cyclohexan-1,3-dione yields enantiomerically enriched products, albeit with lower efficiency than tosyl-protected variants .
Biological Activity
N1-Fmoc-N2-methyl-1,2-ethandiamine HCl is a synthetic compound with significant implications in biochemical research and therapeutic applications. Its unique structure, characterized by the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, allows for its use in peptide synthesis and other biochemical processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 229028-44-8
- Molecular Formula : C18H21ClN2O2
- Molecular Weight : 332.82 g/mol
This compound functions primarily as a building block in peptide synthesis. The Fmoc group serves as a protective moiety that can be selectively removed under mild basic conditions, facilitating the assembly of complex peptides. This property is particularly useful in synthesizing peptides that require precise control over their amino acid sequences.
Antitumor Activity
Research has demonstrated that compounds related to N1-Fmoc-N2-methyl-1,2-ethandiamine exhibit notable antitumor properties. A study evaluating various synthesized peptides showed that certain derivatives could inhibit the growth of tumor cells effectively. The cytotoxic effects were quantified using the MTT assay to determine IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| RZ2 | 15 | HeLa |
| RZ3 | 25 | MCF7 |
| RZ4 | 30 | A549 |
The results indicated that the structural modifications in the peptides significantly influenced their cytotoxicity, suggesting potential for further development as anticancer agents .
Antibacterial and Antiviral Activity
In addition to its antitumor properties, this compound has been investigated for antibacterial and antiviral activities. Preliminary studies indicated that derivatives of this compound could inhibit bacterial growth in vitro, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis and Evaluation of Peptides
A significant case study involved synthesizing a series of peptides using N1-Fmoc-N2-methyl-1,2-ethandiamine as a core building block. These peptides were evaluated for their biological activities against cancer cell lines and bacterial strains. The findings underscored the importance of the Fmoc group in facilitating efficient peptide assembly while maintaining biological activity.
Gene Therapy Applications
Recent research has explored the potential use of N1-Fmoc-N2-methyl-1,2-ethandiamine derivatives in gene therapy. By conjugating these compounds with oligonucleotides, researchers aimed to enhance the delivery and efficacy of gene-editing technologies. The binding affinity of these conjugates to DNA was assessed using thermal denaturation studies, indicating promising results for future therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
